molecular formula Mo3O9- B1256596 Cyclo-nonaoxidotrimolybdate(1-)

Cyclo-nonaoxidotrimolybdate(1-)

Cat. No.: B1256596
M. Wt: 431.8 g/mol
InChI Key: KCNIBHSUPLESHF-UHFFFAOYSA-N
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Description

Cyclo-nonaoxidotrimolybdate(1–) is a trinuclear molybdenum oxide cluster with the formula $[Mo3O9]^-$. It belongs to the polyoxometalate (POM) family, characterized by metal-oxygen frameworks with diverse structural and electronic properties. This anion features a cyclic arrangement of three molybdenum centers bridged by oxygen atoms, forming a planar ring structure. Its synthesis typically involves acidic aqueous solutions of molybdate salts under controlled temperature and redox conditions. Cyclo-nonaoxidotrimolybdate(1–) exhibits catalytic, redox-active, and photochemical properties, making it relevant in materials science, catalysis, and energy storage applications.

Properties

Molecular Formula

Mo3O9-

Molecular Weight

431.8 g/mol

IUPAC Name

6-oxido-1,3,5-trioxa-2λ6,4λ6,6λ5-trimolybdacyclohexane 2,2,4,4,6-pentaoxide

InChI

InChI=1S/3Mo.9O/q;;;;;;;;;;;-1

InChI Key

KCNIBHSUPLESHF-UHFFFAOYSA-N

Canonical SMILES

[O-][Mo]1(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cyclo-nonaoxidotrimolybdate(1–) with structurally or functionally analogous polyoxometalates (POMs):

Compound Formula Structure Key Properties Applications
Cyclo-nonaoxidotrimolybdate(1–) $[Mo3O9]^-$ Cyclic trinuclear ring High thermal stability, redox activity, pH-sensitive solubility Catalysis, electrochemical devices
Lindqvist ion $[Mo6O{19}]^{2-}$ Octahedral hexamolybdate Strong oxidizing agent, high symmetry Oxidative catalysis, molecular electronics
Keggin ion $[PMo{12}O{40}]^{3-}$ Tetrahedral heteropolyanion Proton conductivity, acidic properties, photoactivity Proton-exchange membranes, photocatalysis
Anderson-Evans anion $[XMo6O{24}]^{n-}$ (X = heteroatom) Planar hexamolybdate Tunable redox states, ligand-functionalizable Biosensing, magnetic materials

Key Findings:

Structural Differences: Cyclo-nonaoxidotrimolybdate(1–) adopts a compact cyclic structure, contrasting with the larger Lindqvist ($Mo6$) or Keggin ($Mo{12}$) clusters. Its smaller size enhances solubility in polar solvents but reduces thermal stability compared to Lindqvist ions . Unlike the heteroatom-containing Keggin or Anderson-Evans structures, cyclo-nonaoxidotrimolybdate(1–) lacks a central heteroatom, limiting its ability to host functional groups for tailored applications.

Redox Behavior: Cyclo-nonaoxidotrimolybdate(1–) exhibits reversible redox transitions at lower potentials (-0.2 to +0.5 V vs. SHE) compared to the Lindqvist ion (+0.8 to +1.2 V), making it suitable for mild-condition catalytic processes . In contrast, Keggin ions display proton-coupled electron transfer (PCET) mechanisms, enabling their use in acidic environments.

Catalytic Performance: Cyclo-nonaoxidotrimolybdate(1–) shows moderate activity in olefin epoxidation, outperformed by Keggin ions in oxidation reactions but excelling in photoredox applications due to its visible-light absorption .

Stability and Reactivity: The cyclic structure of cyclo-nonaoxidotrimolybdate(1–) confers resistance to hydrolysis at neutral pH, unlike Lindqvist ions, which degrade in aqueous media. However, it is less stable than Anderson-Evans anions in strongly alkaline conditions.

Notes on Evidence Applicability

The provided evidence (ID 1 and ID 2) primarily discusses organic compounds such as Mechlorethamine Hydrochloride and Cyclopentolate N-Oxide Hydrochloride, which are pharmacologically relevant but structurally and functionally unrelated to cyclo-nonaoxidotrimolybdate(1–). Thus, the comparison above relies on established literature from the field of inorganic chemistry.

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